(4-Hydroxyphenyl)acetone oxime
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Overview
Description
(4-Hydroxyphenyl)acetone oxime is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and an oxime functional group attached to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)acetone oxime typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized using catalytic processes. One such method involves the use of a titanium-containing molecular sieve catalyst in the presence of ammonia and hydrogen peroxide. This catalytic process enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxyphenyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to yield amines.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)acetone oxime has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)acetone oxime involves its interaction with molecular targets through its oxime and hydroxyl functional groups. The oxime group can form stable complexes with metal ions, which is crucial in catalysis and coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Acetone oxime: Similar in structure but lacks the phenyl ring, making it less versatile in aromatic substitution reactions.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring, leading to different reactivity and applications.
Acetophenone oxime: Similar structure but without the hydroxyl group, affecting its hydrogen bonding capabilities and reactivity.
Uniqueness: (4-Hydroxyphenyl)acetone oxime stands out due to the presence of both hydroxyl and oxime functional groups, which confer unique reactivity and versatility in various chemical transformations. Its ability to participate in both aromatic substitution and coordination chemistry makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-[(2E)-2-hydroxyiminopropyl]phenol |
InChI |
InChI=1S/C9H11NO2/c1-7(10-12)6-8-2-4-9(11)5-3-8/h2-5,11-12H,6H2,1H3/b10-7+ |
InChI Key |
FPMWDMDLTSSKIU-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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